Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate 2,2,2-trifluoroacetate
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Overview
Description
Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate 2,2,2-trifluoroacetate is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate 2,2,2-trifluoroacetate typically involves a multi-step process:
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Formation of the Oxadiazole Ring: : The initial step involves the cyclization of a hydrazide with an appropriate carboxylic acid derivative to form the 1,3,4-oxadiazole ring. This reaction is usually carried out under acidic or basic conditions, often using reagents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).
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Introduction of the Aminomethyl Group: : The aminomethyl group can be introduced via a Mannich reaction, where the oxadiazole is reacted with formaldehyde and a secondary amine.
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Esterification: : The carboxylate group is typically introduced through esterification, where the oxadiazole derivative is reacted with ethanol in the presence of an acid catalyst.
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Formation of the Trifluoroacetate Salt: : Finally, the compound is treated with trifluoroacetic acid to form the trifluoroacetate salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to streamline the process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles under appropriate conditions.
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Reduction: : Reduction reactions can target the oxadiazole ring or the ester group, potentially yielding alcohols or amines.
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Substitution: : Nucleophilic substitution reactions can occur at the ester group, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles such as ammonia (NH₃) or thiols (RSH) can be used under basic conditions.
Major Products
Oxidation: Imines, nitriles.
Reduction: Alcohols, amines.
Substitution: Amides, thioesters.
Scientific Research Applications
Chemistry
In organic synthesis, Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate 2,2,2-trifluoroacetate serves as a versatile building block for the construction of more complex molecules. Its unique functional groups allow for a wide range of chemical transformations.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features make it a candidate for enzyme inhibition studies and receptor binding assays.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate 2,2,2-trifluoroacetate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoroacetate group can enhance the compound’s ability to penetrate biological membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate: Lacks the trifluoroacetate group, which may affect its solubility and stability.
Methyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester, potentially altering its reactivity and biological activity.
5-(Aminomethyl)-1,3,4-oxadiazole-2-carboxylic acid: The free acid form, which may have different solubility and reactivity profiles.
Uniqueness
Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate 2,2,2-trifluoroacetate is unique due to the presence of the trifluoroacetate group, which can enhance its chemical stability and solubility in organic solvents. This makes it particularly useful in applications where these properties are advantageous.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O3.C2HF3O2/c1-2-11-6(10)5-9-8-4(3-7)12-5;3-2(4,5)1(6)7/h2-3,7H2,1H3;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNHEOATMIJKLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(O1)CN.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676877 |
Source
|
Record name | Trifluoroacetic acid--ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
751479-66-0 |
Source
|
Record name | Trifluoroacetic acid--ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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